Aluminum;6-methylheptanoate Aluminum;6-methylheptanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18536835
InChI: InChI=1S/3C8H16O2.Al/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
SMILES:
Molecular Formula: C24H45AlO6
Molecular Weight: 456.6 g/mol

Aluminum;6-methylheptanoate

CAS No.:

Cat. No.: VC18536835

Molecular Formula: C24H45AlO6

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Aluminum;6-methylheptanoate -

Specification

Molecular Formula C24H45AlO6
Molecular Weight 456.6 g/mol
IUPAC Name aluminum;6-methylheptanoate
Standard InChI InChI=1S/3C8H16O2.Al/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Standard InChI Key WUICQAOVRXQVGM-UHFFFAOYSA-K
Canonical SMILES CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Al+3]

Introduction

Structural and Molecular Characteristics

Aluminum 6-methylheptanoate (theoretical formula: Al[O2CC5H10CH(CH3)]3\text{Al}[O_2CC_5H_{10}CH(CH_3)]_3) consists of an aluminum(III) center coordinated to three 6-methylheptanoate anions. Key structural features include:

Molecular Formula and Weight

  • Molecular formula: C24H45AlO6\text{C}_{24}\text{H}_{45}\text{AlO}_6

  • Molecular weight: 480.61 g/mol (calculated from Al(C8H15O2)3\text{Al}(C_8H_{15}O_2)_3).

Coordination Geometry

Aluminum carboxylates typically adopt octahedral or tetrahedral geometries. For example, aluminum perfluoro-6-methylheptanoate ( ) exhibits a trinuclear structure with aluminum centers bridged by carboxylate ligands. Similar bridging may occur in non-fluorinated analogs.

Synthesis and Preparation

While no direct synthesis of aluminum 6-methylheptanoate is documented, plausible routes include:

Acid-Base Reaction

Reaction of 6-methylheptanoic acid with aluminum hydroxide:

3CH3(CH2)4CH(CH3)COOH+Al(OH)3Al[O2CC5H10CH(CH3)]3+3H2O3 \, \text{CH}_3(\text{CH}_2)_4\text{CH}(\text{CH}_3)\text{COOH} + \text{Al}(\text{OH})_3 \rightarrow \text{Al}[O_2CC_5H_{10}CH(CH_3)]_3 + 3 \, \text{H}_2\text{O}

Conditions: Reflux in toluene or ethanol, analogous to aluminum stearate synthesis .

Metathesis Reaction

Using aluminum chloride and sodium 6-methylheptanoate:

AlCl3+3Na[O2CC5H10CH(CH3)]Al[O2CC5H10CH(CH3)]3+3NaCl\text{AlCl}_3 + 3 \, \text{Na}[O_2CC_5H_{10}CH(CH_3)] \rightarrow \text{Al}[O_2CC_5H_{10}CH(CH_3)]_3 + 3 \, \text{NaCl}

Purification: Recrystallization from non-polar solvents .

Physicochemical Properties

Inferred from related compounds:

Thermal Stability

  • Aluminum carboxylates generally decompose at 200–300°C, forming aluminum oxide and CO₂ .

  • Differential Scanning Calorimetry (DSC): Expected endothermic peak near 250°C.

Solubility

  • Likely insoluble in water due to hydrophobic alkyl chains.

  • Soluble in organic solvents (e.g., toluene, chloroform), similar to aluminum stearate .

Spectroscopic Data

  • IR Spectroscopy: Asymmetric (νasym\nu_{\text{asym}}) and symmetric (νsym\nu_{\text{sym}}) COO⁻ stretches at 1550–1610 cm⁻¹ and 1400–1460 cm⁻¹, respectively .

  • ¹H NMR (CDCl₃): Signals for methyl groups (δ 0.8–1.2 ppm) and backbone protons (δ 1.2–2.3 ppm) .

Applications and Industrial Relevance

Catalysis

Aluminum carboxylates are used as Lewis acid catalysts. For example, aluminum perfluoro-6-methylheptanoate catalyzes fluoropolymer synthesis . The non-fluorinated analog may serve in esterification or polymerization reactions.

Material Science

  • Lubricant additive: Aluminum stearate analogs reduce friction in greases; 6-methylheptanoate’s branched chain may enhance thermal stability .

  • Hydrophobic coatings: Long alkyl chains could impart water-repellent properties.

Analytical Methods

Gas Chromatography (GC)

  • Retention indices: Comparable to methyl 6-methylheptanoate (Kovats’ RI: 1338 on Carbowax 20M ).

  • Detection: Flame ionization or mass spectrometry (characteristic fragments at m/z 158 for the ester ).

Elemental Analysis

  • Theoretical composition: C 59.98%, H 9.43%, Al 5.61%.

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